molecular formula C17H16BrNO B11360161 5-bromo-1-methyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11360161
M. Wt: 330.2 g/mol
InChI Key: QGENJHYAICJEMU-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a 4-methylphenylmethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by alkylation and cyclization reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine: The compound is being investigated for its potential therapeutic applications. Its indole core structure is similar to that of many pharmacologically active compounds, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The bromine atom and the indole core play crucial roles in its binding affinity to biological receptors. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.

Comparison with Similar Compounds

  • 1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one
  • 5-Bromo-1-methylindole
  • 4-Bromo-3-methylphenyl isocyanate

Comparison: Compared to similar compounds, 5-BROMO-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both a bromine atom and a 4-methylphenylmethyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(4-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H16BrNO/c1-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19(2)17(15)20/h3-8,10,15H,9H2,1-2H3

InChI Key

QGENJHYAICJEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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